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molecular formula C18H20 B1662018 2,4-Diphenyl-4-methyl-1-pentene CAS No. 6362-80-7

2,4-Diphenyl-4-methyl-1-pentene

Cat. No. B1662018
M. Wt: 236.4 g/mol
InChI Key: ZOKCNEIWFQCSCM-UHFFFAOYSA-N
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Patent
US07663008B2

Procedure details

In Example 3, hydrogenation reaction was conducted under the same condition as Example 1 for THF diluted solution concentration of the substance to be reduced, its flow rate, and hydrogen 9 flow rate, using 2,4-diphenyl-4-methyl-1-pentene as the substance to be reduced. The reaction time was within five minutes. The analytical result of the reaction product by 1H-NMR showed almost complete hydrogenation of 2,4-diphenyl-4-methyl-1-pentene, and 2,4-diphenyl-2-methylpentane was obtained at about 100% yield (See FIG. 6.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H][H].[C:3]1([C:9]([CH2:11][C:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([CH3:14])[CH3:13])=[CH2:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>C1COCC1>[C:15]1([C:12]([CH3:14])([CH2:11][CH:9]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:10])[CH3:13])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=C)CC(C)(C)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=C)CC(C)(C)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In Example 3, hydrogenation reaction
CUSTOM
Type
CUSTOM
Details
The analytical result of the reaction product

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)(CC(C)C1=CC=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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